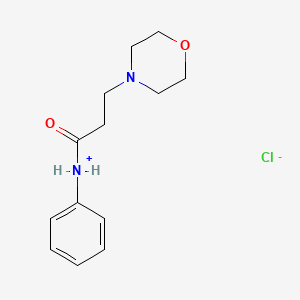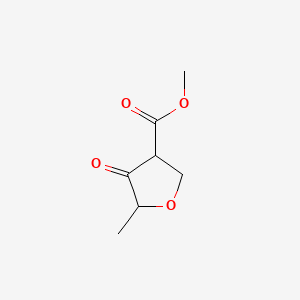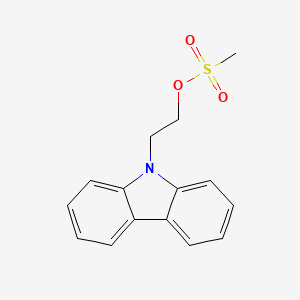
Ferrous sodium HEDTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous sodium HEDTA (Hydroxyethyl ethylenediaminetriacetic acid) is a chelating agent that forms stable complexes with metal ions. It is widely used in various industries due to its ability to bind and sequester metal ions, making them more soluble and bioavailable. This compound is particularly useful in agriculture, medicine, and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous sodium HEDTA is synthesized by reacting ferrous salts with hydroxyethyl ethylenediaminetriacetic acid under controlled conditions. The reaction typically involves the following steps:
Preparation of Hydroxyethyl Ethylenediaminetriacetic Acid: This is synthesized by reacting ethylenediamine with chloroacetic acid and sodium hydroxide to form ethylenediaminetriacetic acid, which is then hydroxyethylated using ethylene oxide.
Formation of this compound: The hydroxyethyl ethylenediaminetriacetic acid is then reacted with ferrous sulfate in the presence of sodium hydroxide to form the ferrous sodium complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ferrous sodium HEDTA undergoes various chemical reactions, including:
Oxidation: The ferrous ion (Fe^2+) in the complex can be oxidized to ferric ion (Fe^3+).
Reduction: The ferric ion (Fe^3+) can be reduced back to ferrous ion (Fe^2+).
Substitution: The chelating agent can undergo substitution reactions where the metal ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or zero-valent iron can be used.
Substitution: Various metal salts can be used to replace the ferrous ion in the complex.
Major Products
Oxidation: Ferric sodium HEDTA.
Reduction: this compound.
Substitution: Complexes with other metal ions such as copper, zinc, or manganese.
Scientific Research Applications
Ferrous sodium HEDTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and bioavailability.
Medicine: Used in formulations for treating iron deficiency anemia and as a component in certain diagnostic agents.
Industry: Applied in agriculture as a micronutrient for plants, in water treatment to remove heavy metals, and in the paper industry as a bleaching agent.
Mechanism of Action
The mechanism of action of ferrous sodium HEDTA involves the chelation of metal ions. The hydroxyethyl ethylenediaminetriacetic acid forms multiple bonds with the metal ion, creating a stable complex. This chelation process increases the solubility and bioavailability of the metal ions, making them more accessible for biological and chemical processes.
Comparison with Similar Compounds
Ferrous sodium HEDTA is similar to other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Both are used to chelate metal ions, but this compound has a hydroxyethyl group that improves its solubility.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions but less solubility compared to this compound.
Nitrilotriacetic acid (NTA): A simpler chelating agent with lower stability constants for metal complexes.
This compound is unique due to its balance of high solubility and strong chelation ability, making it suitable for a wide range of applications.
Properties
CAS No. |
16485-47-5 |
|---|---|
Molecular Formula |
C10H15FeN2O7.Na C10H15FeN2NaO7 |
Molecular Weight |
354.07 g/mol |
IUPAC Name |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H18N2O7.Fe.Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+2;+1/p-3 |
InChI Key |
NXAFMLOGAMNMRW-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















